4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

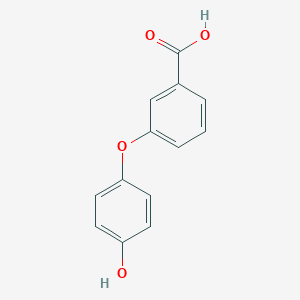

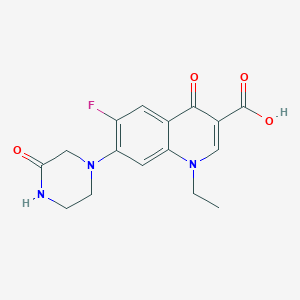

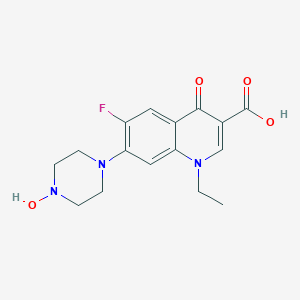

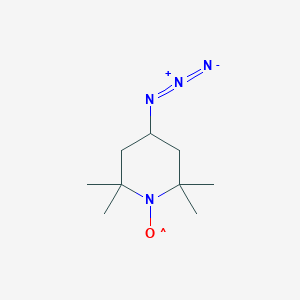

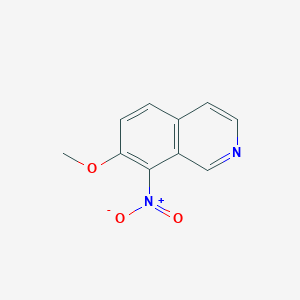

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy, also known as 2,2,6,6-Tetramethyl-4-azide-piperidin-1-oxyl or 4-Azido-2,2,6,6-tetramethylpiperidin-1-yloxy, is a chemical compound with the molecular formula C9H17N4O . It has a molecular weight of 197.26 g/mol .

Physical And Chemical Properties Analysis

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy has a molecular weight of 197.26 g/mol, an XLogP3-AA of 2.4, and a topological polar surface area of 18.6 Ų . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 1 rotatable bond .Aplicaciones Científicas De Investigación

Synthesis of Aromatic Polyazides

N3-TEMPO is used in the synthesis of six-membered aromatic compounds containing three and more azido groups in the ring . These polyazides have played an important role in the development of chemistry .

High-Energy Materials

Aromatic polyazides, synthesized using N3-TEMPO, are of considerable interest as high-energy materials .

Precursors of High-Spin Nitrenes and Carbon Nitride Nanomaterials

Aromatic polyazides are precursors of high-spin nitrenes and C3N4 carbon nitride nanomaterials .

Click-Reactions

The use of aromatic polyazides in click-reactions may be a new promising direction in the design of various supramolecular systems possessing interesting chemical, physical, and biological properties .

Catalytic Oxidation of Primary Alcohols to Aldehydes

N3-TEMPO is commonly used as an oxidizing agent in organic synthesis. Specifically, Copper/TEMPO has been utilized in the catalytic oxidation of primary alcohols to aldehydes .

Synthesis of 2,2,6,6-Tetramethyl-4-Piperidinol (TMP)

A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .

Oxidation of Various Alcohols to Their Corresponding Carbonyl Derivatives

N3-TEMPO is used in the oxidation of various alcohols to their corresponding carbonyl derivatives .

Oxidative Cleavage of Benzyl Ethers

N3-TEMPO has been shown to serve as a catalytic or stoichiometric oxidant in the oxidative cleavage of benzyl ethers .

Mecanismo De Acción

Target of Action

The primary target of N3-TEMPO is alcohols , specifically primary and secondary alcohols . The compound interacts with these alcohols to facilitate oxidation reactions .

Mode of Action

N3-TEMPO acts as a stable free radical and an oxidizing agent . It interacts with its targets (alcohols) to catalyze their oxidation. The azide group in N3-TEMPO can also participate in click reactions, making it a versatile building block in chemical synthesis .

Biochemical Pathways

The primary biochemical pathway affected by N3-TEMPO is the oxidation of alcohols . In this pathway, N3-TEMPO facilitates the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones .

Result of Action

The result of N3-TEMPO’s action is the conversion of alcohols to carbonyl compounds (aldehydes or ketones) depending on whether the starting material is a primary or secondary alcohol . This transformation is valuable in organic synthesis.

Action Environment

The efficacy and stability of N3-TEMPO can be influenced by various environmental factors. For instance, the presence of a copper catalyst can enhance the compound’s ability to oxidize alcohols . Additionally, the compound is stable and retains its radical character in various solvents, making it a versatile reagent in different reaction conditions .

Propiedades

InChI |

InChI=1S/C9H17N4O/c1-8(2)5-7(11-12-10)6-9(3,4)13(8)14/h7H,5-6H2,1-4H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUMVJSTAKNMEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)N=[N+]=[N-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Azido-2,2,6,6-tetramethyl-1-piperidinyloxy | |

CAS RN |

63697-61-0 |

Source

|

| Record name | 1-Piperidinyloxy, 4-azido-2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063697610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

A: The research paper "The relationship between structure and antioxidative activity of piperidine nitroxides" [] investigates various piperidine nitroxides and their ability to scavenge reactive oxygen species (ROS). The study highlights that the nitroxide moiety present in these compounds is essential for their antioxidant activity []. While the exact mechanism is not fully elucidated in this specific paper, it's generally understood that nitroxides can act as both oxidants and reductants, allowing them to interact with a range of ROS.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)